molecular formula C12H17ClN4O6 B080680 N6-(2,4-Dinitrophenyl)-L-lysine hydrochloride CAS No. 14455-27-7

N6-(2,4-Dinitrophenyl)-L-lysine hydrochloride

Cat. No.: B080680
CAS No.: 14455-27-7
M. Wt: 348.74 g/mol
InChI Key: VDVXDUOPLKVMMM-UHFFFAOYSA-N
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Description

N6-(2,4-Dinitrophenyl)-L-lysine hydrochloride (CAS 14401-10-6) is a chemically modified lysine derivative where a 2,4-dinitrophenyl (DNP) group is covalently attached to the ε-amino group of L-lysine. Its molecular formula is C₁₂H₁₆ClN₄O₆ (or C₁₂H₁₇ClN₄O₆ depending on hydration), with a molecular weight of 347.73–348.74 g/mol . The compound is a yellow crystalline powder, typically stored at -20°C to ensure stability, and is used industrially as a biochemical tool.

Properties

IUPAC Name

2-amino-6-(2,4-dinitroanilino)hexanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O6.ClH/c13-9(12(17)18)3-1-2-6-14-10-5-4-8(15(19)20)7-11(10)16(21)22;/h4-5,7,9,14H,1-3,6,13H2,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVXDUOPLKVMMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCCC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40932331
Record name N~6~-(2,4-Dinitrophenyl)lysine--hydrogen chloride (1/1)
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Molecular Weight

348.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14455-27-7
Record name N6-(2,4-Dinitrophenyl)-L-lysine hydrochloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~6~-(2,4-Dinitrophenyl)lysine--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N6-(2,4-dinitrophenyl)-L-lysine hydrochloride
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Preparation Methods

Nucleophilic Substitution Reaction

L-lysine hydrochloride is dissolved in an alkaline aqueous solution (pH 9–10) to deprotonate the ε-amino group. 2,4-Dinitrofluorobenzene (DNFB) is introduced under controlled conditions, facilitating the substitution of the fluorine atom with the ε-amino group. The reaction is typically conducted at 40–50°C for 4–6 hours to maximize yield.

Key Reaction Parameters

ParameterOptimal Range
Temperature40–50°C
pH9.0–10.0
Molar Ratio (Lys:DNFB)1:1.2
Reaction Time4–6 hours

Intermediate Isolation

Post-reaction, the mixture is acidified to pH 3–4 using hydrochloric acid, precipitating the crude product. The precipitate is collected via filtration and washed with cold ethanol to remove unreacted DNFB and byproducts.

Industrial Production Methods

Industrial synthesis scales the laboratory procedure while optimizing for cost and yield. A patented method for related lysine derivatives provides a framework for large-scale production:

Scalable Reaction Setup

  • Solvent System : Aqueous-organic biphasic systems (e.g., water:ethanol 7:3) enhance reagent solubility and reduce side reactions.

  • Continuous Stirring : High-shear mixing ensures uniform reagent distribution, critical for consistent product quality.

  • In-line pH Monitoring : Automated pH adjustment maintains the reaction within the optimal alkaline range.

Purification Workflow

Industrial purification employs ion-exchange chromatography to isolate the target compound. For example, cationic exchange resins (e.g., Hydrogen 732 resin) effectively adsorb the product, which is then eluted using dilute ammonia.

Industrial Purification Metrics

StepEfficiency (%)Purity (%)
Adsorption9885
Elution9592
Crystallization9099

Purification and Crystallization Techniques

Ion-Exchange Chromatography

Cationic resins selectively bind the protonated lysine derivative, enabling separation from neutral or anionic impurities. Post-adsorption, elution with 2N ammonia yields a concentrated product solution, which is subsequently acidified to precipitate the hydrochloride salt.

Recrystallization Optimization

The hydrochloride salt is recrystallized from ethanol-water mixtures (70–80% ethanol) to enhance purity. Crystallization kinetics studies reveal that slow cooling (0.5°C/min) from 50°C to 5°C produces larger, higher-purity crystals.

Analytical Characterization

Spectroscopic Validation

  • UV-Vis Spectroscopy : The 2,4-dinitrophenyl group exhibits characteristic absorption at 360 nm (ε = 15,000 M⁻¹cm⁻¹), enabling quantification.

  • ¹H NMR : Aromatic protons of the dinitrophenyl group resonate at δ 8.8–9.2 ppm, confirming successful substitution.

Chiral Purity Assessment

Polarimetric analysis ensures the L-configuration of lysine is retained. Industrial batches report enantiomeric excess (EE) values ≥99.7% via chiral HPLC using a Crownpak CR(+) column.

Comparative Analysis of Methodologies

Laboratory vs. Industrial Synthesis

AspectLaboratory MethodIndustrial Method
Scale1–100 g1–100 kg
Yield70–75%85–90%
PurificationFiltration + RecrystallizationIon-Exchange + Crystallization
Cost EfficiencyLowHigh

Chemical Reactions Analysis

Types of Reactions

N6-(2,4-Dinitrophenyl)-L-lysine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups under specific conditions.

    Substitution: The dinitrophenyl group can be substituted by other nucleophiles.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the dinitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common reagents include reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Hydrolysis: Acidic or basic solutions are used to facilitate the hydrolysis reaction.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

    Hydrolysis: Formation of lysine and 2,4-dinitrophenol.

Scientific Research Applications

Chemistry

N6-(2,4-Dinitrophenyl)-L-lysine hydrochloride serves as a reagent for the detection and quantification of carbonyl compounds through dinitrophenylhydrazone formation. This application is crucial in analytical chemistry for the characterization of aldehydes and ketones in various samples .

Biochemistry

In biochemical research, this compound is employed to study protein modifications. The dinitrophenyl group can react with nucleophilic residues in proteins, allowing researchers to analyze changes in protein structure and function due to post-translational modifications. This is particularly useful in understanding enzyme activities and interactions within biological systems .

Medicine

This compound has potential therapeutic applications. Its ability to modify proteins can be harnessed in drug design and development, particularly for targeting specific pathways or enzymes involved in disease processes . Additionally, it may serve as a diagnostic tool for identifying certain biomarkers associated with diseases.

Industrial Applications

In the industrial context, this compound is utilized in the synthesis of various chemical intermediates and as a standard reference material in analytical methods such as high-performance liquid chromatography (HPLC). Its unique reactivity makes it suitable for quality control and method validation in pharmaceutical manufacturing .

Case Study 1: Protein Dinitrophenylation

A study investigated the dinitrophenylation of hen egg white lysozyme using this compound as a probe. The reaction conditions were optimized across different pH levels (7-11), revealing that dinitrophenylation significantly affected the solubility and activity of lysozyme. The resulting peptide fragments were analyzed using HPLC to determine relative reactivities of individual amino groups .

Case Study 2: Enzyme Activity Modulation

Research demonstrated that modifying enzymes with this compound can lead to altered catalytic properties. By selectively targeting lysine residues within active sites, researchers were able to enhance or inhibit enzyme function, providing insights into enzyme mechanisms and potential therapeutic interventions .

Mechanism of Action

The mechanism of action of N6-(2,4-Dinitrophenyl)-L-lysine hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The dinitrophenyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modification of their structure and function. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

L-Lysine Monohydrochloride (CAS 657-27-2)

  • Molecular Structure: Simpler derivative with a hydrochloride group replacing the ε-amino hydrogen. Formula: C₆H₁₅ClN₂O₂, molecular weight 182.65 g/mol .
  • Key Features : Contains 80% lysine by weight, making it a staple in animal feed for nutritional supplementation. Unlike the DNP derivative, it lacks aromatic or bulky functional groups.
  • Applications: Primarily used in agriculture to enhance protein synthesis in livestock. No reported role in enzymatic or metabolic modulation .

N6-(1-Iminoethyl)-L-lysine Dihydrochloride (CAS 150403-89-7)

  • Molecular Structure: Features an iminoethyl group (-NH-C(=NH₂)-CH₃) at the ε-position. Formula: C₈H₁₈N₃O₂·2HCl, molecular weight 267.18 g/mol (free base) .
  • Key Features: Acts as a potent nitric oxide synthase (NOS) inhibitor, specifically targeting inducible NOS (iNOS). Used in cardiovascular research to study NO-mediated pathways .
  • Applications: Critical in preclinical studies for conditions like diabetic cardiomyopathy, where it improves cardiac contractility by modulating NO production .

Furosine Dihydrochloride (CAS N/A)

  • Molecular Structure : Contains a furanyl-oxoethyl group attached to lysine. Formula: C₁₂H₂₀Cl₂N₂O₄ , molecular weight 327.20 g/mol .
  • Key Features : A Maillard reaction product linked to advanced glycation end-products (AGEs) in food and diabetic pathology. Structurally distinct due to the furan ring .
  • Applications : Used to analyze AGE formation in food processing and diabetic complications .

Nalpha-Acetyl-L-lysine 4-Nitroanilide Hydrochloride (CAS 50931-35-6)

  • Molecular Structure: Acetylated α-amino group and a 4-nitroanilide moiety. Formula: C₁₄H₂₀ClN₃O₄, molecular weight 329.78 g/mol .
  • Key Features : Functions as a chromogenic substrate for proteolytic enzymes like trypsin. The nitroanilide group releases a colored product upon cleavage .
  • Applications : Utilized in enzymatic assays to quantify protease activity .

Comparative Analysis: Physicochemical and Functional Properties

Table 1: Physicochemical Properties

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Appearance Solubility
N6-(2,4-Dinitrophenyl)-L-lysine HCl 14401-10-6 C₁₂H₁₆ClN₄O₆ 347.73–348.74 Yellow powder Water, DMSO
L-Lysine Monohydrochloride 657-27-2 C₆H₁₅ClN₂O₂ 182.65 White crystals Water
N6-(1-Iminoethyl)-L-lysine·2HCl 150403-89-7 C₈H₁₈N₃O₂·2HCl 267.18 (free base) White solid Water
Furosine Dihydrochloride N/A C₁₂H₂₀Cl₂N₂O₄ 327.20 Off-white powder Water
Nalpha-Acetyl-L-lysine 4-nitroanilide HCl 50931-35-6 C₁₄H₂₀ClN₃O₄ 329.78 Pale yellow solid DMSO

Table 2: Functional and Application Differences

Compound Key Functional Group Primary Applications Biological Role
N6-(2,4-Dinitrophenyl)-L-lysine HCl 2,4-Dinitrophenyl Enzyme assays, metabolic studies, supplements Modulates metabolic hormones
L-Lysine Monohydrochloride Hydrochloride Animal feed, nutritional supplementation Essential amino acid source
N6-(1-Iminoethyl)-L-lysine·2HCl Iminoethyl Cardiovascular research iNOS inhibition
Furosine Dihydrochloride Furanyl-oxoethyl Food chemistry, diabetes research AGE marker
Nalpha-Acetyl-L-lysine 4-nitroanilide HCl Acetyl, nitroanilide Protease activity assays Chromogenic substrate

Research Findings and Distinctions

  • Structural Impact: The 2,4-dinitrophenyl group in the target compound enhances its electron-withdrawing properties, making it useful in UV-Vis spectroscopy and protein labeling. This contrasts with the iminoethyl group in N6-(1-iminoethyl)-L-lysine, which facilitates enzyme inhibition via steric and electronic effects .
  • Pharmacological Effects: While N6-(1-iminoethyl)-L-lysine improves cardiac function in diabetic models by reducing NO overproduction , the DNP derivative’s role in metabolic hormone modulation remains less characterized but is speculated to influence energy pathways .

Biological Activity

N6-(2,4-Dinitrophenyl)-L-lysine hydrochloride, a derivative of the amino acid lysine, is recognized for its unique biological and chemical properties. The compound features a 2,4-dinitrophenyl group attached to the nitrogen atom at the sixth position of lysine, making it a valuable tool in biochemical research. Its applications span across various fields including chemistry, biology, and medicine.

  • Molecular Formula : C₁₂H₁₆N₄O₆
  • Molecular Weight : 348.74 g/mol
  • CAS Number : 14401-10-6
  • Purity : ≥98.0% (by HPLC) .

The biological activity of this compound is primarily attributed to its ability to interact with proteins and enzymes through covalent bonding. The dinitrophenyl group can react with nucleophilic residues in proteins, leading to modifications that can alter their structure and function. This interaction is significant in various biochemical pathways and cellular processes.

Types of Reactions

  • Oxidation : Nitro groups can be reduced to amino groups.
  • Substitution : The dinitrophenyl group can be replaced by other nucleophiles.
  • Hydrolysis : Under acidic or basic conditions, the compound can undergo hydrolysis leading to the cleavage of the dinitrophenyl group .

Biological Activity

This compound has been employed in several biological studies due to its reactivity and ability to modify proteins:

Applications in Research

  • Protein Modifications : It is widely used in studies focusing on post-translational modifications of proteins.
  • Enzyme Activity Studies : The compound serves as a probe for investigating enzyme activities and mechanisms .
  • Diagnostic Tool : Its ability to form stable complexes with proteins makes it useful in diagnostic applications.

Case Studies and Findings

  • Protein Interaction Studies :
    • A study demonstrated that this compound effectively modifies specific lysine residues in proteins, impacting their function and stability. This modification can lead to altered enzymatic activity and substrate binding affinity .
  • Enzyme Inhibition :
    • Research has shown that the compound can inhibit certain enzymes by modifying active site residues. For instance, it has been used to investigate the inhibition kinetics of serine proteases .
  • Therapeutic Potential :
    • Investigations into its therapeutic applications suggest potential uses in targeting specific diseases through protein modification pathways. Its role as a diagnostic marker for certain conditions is also under exploration .

Comparative Analysis with Similar Compounds

CompoundKey FeaturesApplications
N6-(2,4-Dinitrophenyl)-L-lysineProtein modification, enzyme activity studiesBiochemical research
2,4-DinitrophenylhydrazineDetection of carbonyl compoundsAnalytical chemistry
2,4-DinitrophenolMetabolic stimulant and uncouplerBiochemical pathways

Q & A

Basic: What experimental methods are recommended for synthesizing N6-(2,4-Dinitrophenyl)-L-lysine hydrochloride, and how can purity be optimized?

Answer:
Synthesis typically involves selective functionalization of the ε-amino group of L-lysine. A validated approach includes:

  • Step 1: React L-lysine hydrochloride with 2,4-dinitrophenyl (DNP) reagents (e.g., 2,4-dinitrofluorobenzene) in alkaline buffer (pH 8–9) to target the ε-amino group .
  • Step 2: Purify via column chromatography (silica gel or reverse-phase C18) using gradients of methanol/water or acetonitrile/water to remove unreacted precursors .
  • Purity Optimization: Validate using HPLC (C18 column, UV detection at 350–370 nm for DNP absorbance) and confirm via mass spectrometry (ESI-MS) to detect [M+H]⁺ or [M-Cl]⁺ ions .

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